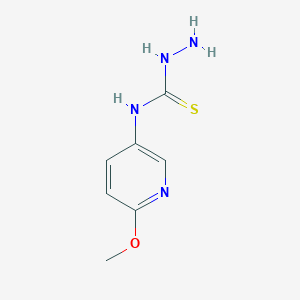

3-Amino-1-(6-methoxypyridin-3-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(6-methoxypyridin-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4OS/c1-12-6-3-2-5(4-9-6)10-7(13)11-8/h2-4H,8H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIFNKZZYFDKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea

A Framework for the Characterization of a Novel Active Pharmaceutical Ingredient

Abstract

3-Amino-1-(6-methoxypyridin-3-yl)thiourea is a novel chemical entity with potential applications in drug discovery, leveraging the biologically significant thiourea and 6-methoxypyridine functional groups.[1] As with any new active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a critical prerequisite for successful drug development. Poor solubility can severely limit bioavailability, while instability can compromise safety and efficacy.[2][3] This technical guide provides a comprehensive framework for characterizing the solubility and stability of this, and similarly structured, novel APIs. It outlines field-proven experimental protocols, explains the scientific rationale behind methodological choices, and establishes a blueprint for data interpretation and presentation. This document is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry, providing the necessary tools to de-risk development and accelerate the path to clinical evaluation.

Introduction: The Pivotal Role of Early-Stage Physicochemical Characterization

In modern drug discovery, candidates are often identified through high-throughput screening, which prioritizes potency over developability.[4] Consequently, many promising molecules, including thiourea derivatives, exhibit challenging properties like poor aqueous solubility and potential chemical instability.[2] The thiourea moiety, while a versatile pharmacophore known for its ability to form strong hydrogen bonds with biological targets, can be susceptible to hydrolysis and oxidation.[2][5] Similarly, the substituted pyridine ring can influence pKa and overall molecular stability.

A failure to comprehensively characterize solubility and stability in the pre-clinical phase leads to significant downstream challenges, including:

-

Inaccurate structure-activity relationship (SAR) data from in-vitro assays.

-

Poor or highly variable in-vivo exposure, confounding efficacy and toxicology studies.

-

Delayed timelines and budget overruns due to late-stage formulation failures.

-

Compromised product shelf-life and patient safety.

This guide establishes a systematic, phase-appropriate approach to building a robust physicochemical profile of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea, ensuring that development decisions are based on a solid foundation of empirical data.

Foundational Physicochemical Properties

Before embarking on extensive solubility and stability campaigns, a baseline characterization of the API is essential. These initial data points provide the context for designing subsequent, more complex experiments.

-

pKa Determination: The ionization constant(s) of the molecule are arguably the most critical parameter, as they dictate how solubility will change with pH. The pyridine nitrogen and the thiourea moiety are the primary ionizable centers. Potentiometric titration is the gold-standard method for pKa determination. Understanding the pKa is fundamental to predicting solubility in the gastrointestinal tract and selecting appropriate buffer systems for formulation.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) are measures of lipophilicity. These values predict the molecule's partitioning behavior between aqueous and lipid environments, which is a key determinant of membrane permeability and absorption. A shake-flask method using n-octanol and water is the traditional approach, though validated HPLC-based methods can offer higher throughput.

-

Solid-State Characterization: The solid form of the API (e.g., crystalline, amorphous) profoundly impacts both solubility and stability.[4] Initial characterization should include:

-

Polarized Light Microscopy (PLM): For initial assessment of crystallinity and morphology.

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form or confirm an amorphous state.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect potential polymorphic forms.

-

Comprehensive Solubility Assessment

The goal of solubility assessment is to quantify the equilibrium concentration of the API in various media relevant to both manufacturing and physiological conditions.

Experimental Design: The "Why" Behind the "How"

A tiered approach to solubility testing is most efficient. The choice of media is not arbitrary; each is selected to answer a specific question about the API's behavior.

-

Aqueous pH-Solubility Profile: This is the cornerstone of solubility assessment. According to ICH M9 guidelines, solubility should be determined across a pH range of 1.2 to 6.8 to simulate the transit through the GI tract.[6] Testing at pH 1.2 (stomach), pH 4.5 (upper intestine), and pH 6.8 (lower intestine) is standard. This profile directly informs whether the compound is a candidate for oral administration and predicts where absorption is most likely to occur.

-

Organic Solvent Solubility: Data on solubility in common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO) is vital for developing and optimizing the synthetic process, purification, and for creating stock solutions for in-vitro screening.

-

Biorelevant Media: For compounds with low aqueous solubility, testing in Simulated Gastric Fluid (SGF) and Fasted/Fed State Simulated Intestinal Fluid (FaSSIF/FeSSIF) is critical. These media contain bile salts and phospholipids that mimic the conditions in the human gut and provide a more accurate prediction of in-vivo dissolution.

Protocol: Equilibrium Shake-Flask Solubility

This protocol is a self-validating system for determining thermodynamic (equilibrium) solubility.

Objective: To determine the equilibrium solubility of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea in a selected medium.

Methodology:

-

Preparation: Add an excess amount of the API to a known volume of the test medium in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period.

-

Expert Insight: To ensure equilibrium is reached, a time-point study is essential. Samples should be taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration plateaus between two consecutive time points. This step validates that the reported value is the true thermodynamic solubility.

-

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Analyze the clear filtrate using a validated, stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[7] A standard calibration curve must be used for accurate quantification.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Solubility Profile of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea at 25°C

| Solvent/Medium | pH | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| 0.1 N HCl | 1.2 | [Data] | [Data] | [e.g., Soluble] |

| Acetate Buffer | 4.5 | [Data] | [Data] | [e.g., Sparingly Soluble] |

| Phosphate Buffer | 6.8 | [Data] | [Data] | [e.g., Slightly Soluble] |

| Water | ~7.0 | [Data] | [Data] | [e.g., Very Slightly Soluble] |

| Methanol | N/A | [Data] | [Data] | [e.g., Freely Soluble] |

| Acetonitrile | N/A | [Data] | [Data] | [e.g., Soluble] |

| FaSSIF | 6.5 | [Data] | [Data] | [e.g., Sparingly Soluble] |

Note: Classification based on USP solubility definitions.

Stability Assessment and Degradation Pathway Elucidation

Stability testing provides critical information on how the quality of the API changes over time under the influence of environmental factors.[8] This process begins with forced degradation studies to understand potential liabilities, followed by formal stability studies under ICH-prescribed conditions.[9][10]

The Central Role of the Stability-Indicating Method

Before any stability study can commence, a validated stability-indicating analytical method (SIAM) is required. This is typically an RP-HPLC method capable of separating the intact API from all potential degradation products, process impurities, and excipients. The method must be validated according to ICH Q2(R1) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[11][12] By subjecting the API to harsh conditions, we can rapidly identify likely degradation pathways and ensure the SIAM is effective. The goal is to achieve 5-20% degradation; complete destruction of the molecule provides little useful information.[12]

Key Stress Conditions:

-

Acid/Base Hydrolysis: Exposing the API to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60-80°C). The thiourea linkage can be susceptible to hydrolysis.

-

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The sulfur atom in the thiourea group is a potential site of oxidation.[13]

-

Thermal Degradation: The solid API is exposed to high heat (e.g., 105°C) and high heat with humidity (e.g., 80°C / 75% RH).

-

Photostability: The solid API and a solution are exposed to controlled light conditions as specified in ICH Q1B guidelines. Substituted pyridines can sometimes be light-sensitive.

Formal Stability Studies

Once the intrinsic stability is understood, formal stability studies are initiated according to ICH Q1A(R2) guidelines to establish a retest period for the API.[9] The API is stored under various temperature and humidity conditions, and samples are pulled and analyzed at specific time points.

Table 2: ICH Conditions for Formal Stability Testing of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity. Testing frequency extends annually after the first year for long-term studies.[9]

Data to Collect at Each Time Point:

-

Appearance (Visual Inspection)

-

Assay (% of initial)

-

Degradation Products (Identification and Quantification)

-

Moisture Content (Karl Fischer titration)

Data Interpretation and Risk Mitigation

The data gathered from these studies are not merely for regulatory submission; they are a strategic tool for drug development.

-

Solubility Insights: If aqueous solubility is low (<100 µg/mL), formulation strategies must be considered.[14] These can range from simple pH adjustment in a buffered solution to more advanced techniques like creating amorphous solid dispersions or lipid-based formulations.[4][14][15] The pH-solubility profile will guide these decisions. For instance, if the molecule is a weak base and shows significantly higher solubility at low pH, a formulation that maintains an acidic microenvironment could be pursued.

-

Stability Insights: The forced degradation studies reveal the "Achilles' heel" of the molecule. If the thiourea moiety readily oxidizes, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) become critical considerations. If the compound is photolabile, light-protective packaging (e.g., amber vials) is mandatory. This knowledge allows for a proactive, Quality by Design (QbD) approach to formulation and manufacturing.

By systematically executing this framework, researchers can build a comprehensive data package for 3-Amino-1-(6-methoxypyridin-3-yl)thiourea that not only satisfies regulatory requirements but also provides the critical insights needed to guide a successful and efficient drug development program.

References

-

Sciencemadness Wiki. (2022-09-15). Thiourea. Available at: [Link]

-

ACS Publications. (2024). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

MDPI. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

-

PubMed Central (PMC). (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available at: [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

-

ICH. Quality Guidelines. Available at: [Link]

-

ACS Publications. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]

-

American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Available at: [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

-

European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available at: [Link]

-

Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

-

Ataman Kimya. THIOUREA. Available at: [Link]

-

ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

-

U.S. Department of Health and Human Services. ANALYTICAL METHODS. Available at: [Link]

Sources

- 1. 3-Amino-1-(6-methoxypyridin-3-yl)thiourea|RUO [benchchem.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. biomedres.us [biomedres.us]

- 12. ajrconline.org [ajrconline.org]

- 13. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-Amino-1-(6-methoxypyridin-3-yl)thiourea

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The therapeutic potential of thiourea derivatives has been a subject of intense research, revealing a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[1] Within this promising class of compounds, 3-Amino-1-(6-methoxypyridin-3-yl)thiourea emerges as a molecule of significant interest, positioned at the intersection of a pharmacologically active pyridyl scaffold and a versatile thiourea moiety. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound. By synthesizing data from structurally analogous pyridyl thiourea derivatives, we elucidate potential biological targets, signaling pathways, and cellular effects. This document is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation and development of this and related molecules, offering both a comprehensive theoretical framework and practical experimental methodologies.

Introduction: The Therapeutic Promise of Pyridyl Thiourea Derivatives

Thiourea and its derivatives are characterized by a core structure that allows for diverse chemical modifications, leading to a wide array of pharmacological properties.[1] The incorporation of a pyridine ring, a common motif in numerous approved drugs, often enhances the biological activity of the parent molecule. The combination of these two pharmacophores in pyridyl thiourea derivatives has given rise to compounds with significant therapeutic potential, particularly in oncology and enzyme inhibition.

Recent studies have highlighted the anticancer properties of various pyridyl thiourea and urea analogs.[2][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis.[4] Furthermore, their mechanism of action frequently involves the targeted inhibition of key enzymes and protein kinases that are critical for tumor growth and survival.[4][5]

This guide focuses on a specific, yet under-investigated molecule: 3-Amino-1-(6-methoxypyridin-3-yl)thiourea . While direct studies on this compound are not extensively available in the public domain, a comprehensive analysis of its structural components and the established activities of closely related analogs allows for the formulation of a robust hypothesis regarding its mechanism of action.

Putative Mechanism of Action: A Multi-Targeted Approach

Based on the established biological activities of pyridyl and thiourea derivatives, the mechanism of action of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea is likely to be multi-faceted, potentially involving the modulation of several key cellular processes. We hypothesize a primary role as a kinase inhibitor, with potential secondary effects on other enzyme systems and the induction of apoptosis.

Primary Hypothesis: Kinase Inhibition

The pyridyl urea and thiourea scaffolds are prominent in a number of potent kinase inhibitors.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea suggest potential interactions with the ATP-binding pocket of various kinases.

Potential Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Pyridine-urea derivatives have demonstrated inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2] Inhibition of VEGFR-2 would disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.

-

c-KIT: This receptor tyrosine kinase is a known driver in several cancers, including gastrointestinal stromal tumors (GIST).[7] Pyrimidine derivatives bearing an imidazo[1,2-a]pyridin-3-yl group, which has structural similarities to our topic compound, have been reported as potent c-KIT inhibitors.[7]

-

ASK1 (Apoptosis Signal-Regulating Kinase 1): Pyridin-2-yl urea derivatives have been identified as potent inhibitors of ASK1, a key component of the MAPK signaling cascade involved in stress-induced apoptosis.[5]

-

PDK1 (Pyruvate Dehydrogenase Kinase 1): 3-amino-1,2,4-triazine derivatives have been shown to be selective inhibitors of PDK1, a kinase involved in cancer cell metabolism.[8] The 3-amino functionality in our target compound may confer similar inhibitory properties.

The proposed interaction with the kinase ATP-binding site is likely mediated by hydrogen bonding between the urea/thiourea moiety and the kinase hinge region, a common binding motif for this class of inhibitors.

Caption: Putative Kinase Inhibition by 3-Amino-1-(6-methoxypyridin-3-yl)thiourea.

Secondary Mechanisms: Enzyme Inhibition and Apoptosis Induction

Beyond kinase inhibition, pyridyl thiourea derivatives have demonstrated the ability to inhibit other classes of enzymes and directly induce apoptosis.

-

Enzyme Inhibition:

-

α-Glucosidase: Structurally similar 3-amino-pyridin-2(1H)-one based thioureas have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.[9][10] This suggests a potential application in metabolic disorders, though this is likely a secondary effect in the context of cancer.

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been reported for some thiourea derivatives.[1] While primarily relevant in neurodegenerative diseases, off-target effects on these enzymes should be considered during preclinical evaluation.

-

-

Induction of Apoptosis: Many cytotoxic thiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4] This can be a direct consequence of kinase inhibition, leading to the downregulation of pro-survival signals, or through alternative, kinase-independent pathways. The induction of late apoptosis has been observed in colon cancer and leukemia cell lines treated with 1,3-disubstituted thiourea derivatives.[4]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea, a series of in vitro experiments are recommended.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.

Methodology:

-

Kinase Panel Screening: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). A common method is the ADP-Glo™ Kinase Assay (Promega), which measures ADP formation as an indicator of kinase activity.

-

Step 1: Kinase Reaction: Incubate the purified kinase, substrate, ATP, and varying concentrations of the test compound in a suitable buffer.

-

Step 2: ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Step 3: Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

-

Step 4: Data Analysis: Measure luminescence using a plate reader and calculate IC50 values by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro Kinase Inhibition Assay (ADP-Glo™).

Cellular Proliferation and Cytotoxicity Assays

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Line Selection: Choose a panel of cancer cell lines relevant to the hypothesized kinase targets (e.g., HUVEC for VEGFR-2, GIST-T1 for c-KIT, A549 for ASK1). Include a non-cancerous cell line (e.g., HaCaT keratinocytes) to assess selectivity.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability.

-

Step 1: Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Step 2: Compound Treatment: Treat cells with a serial dilution of the compound for a specified duration (e.g., 48 or 72 hours).

-

Step 3: MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Step 6: Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assays

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Step 1: Cell Treatment: Treat cancer cells with the compound at concentrations around its GI50.

-

Step 2: Staining: Harvest the cells and stain with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).

-

Step 3: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations. An increase in the Annexin V-positive population is indicative of apoptosis.

-

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data based on the activities of structurally related compounds. This serves as a template for organizing and interpreting experimental results.

| Assay | Target/Cell Line | Metric | Expected Value Range | Reference Compound(s) |

| Kinase Inhibition | VEGFR-2 | IC50 | 1 - 10 µM | Pyridine-ureas[2] |

| Kinase Inhibition | c-KIT | IC50 | 0.1 - 5 µM | Imidazo[1,2-a]pyridin-3-yl-pyrimidines[7] |

| Kinase Inhibition | ASK1 | IC50 | 0.01 - 1 µM | Pyridin-2-yl ureas[5] |

| Cellular Proliferation | MCF-7 (Breast Cancer) | GI50 | 0.1 - 10 µM | Pyridine-ureas[2] |

| Cellular Proliferation | SW480 (Colon Cancer) | GI50 | 1 - 20 µM | 1,3-Disubstituted thioureas[4] |

| Apoptosis | SW620 (Colon Cancer) | % Apoptotic Cells | > 50% | 1,3-Disubstituted thioureas[4] |

Conclusion and Future Directions

3-Amino-1-(6-methoxypyridin-3-yl)thiourea represents a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. The structural amalgamation of a pyridyl ring and a thiourea moiety suggests a multi-targeted mechanism of action, with kinase inhibition being the most probable primary mode of action. The experimental protocols outlined in this guide provide a clear roadmap for the systematic elucidation of its precise molecular targets and cellular effects.

Future research should focus on:

-

Comprehensive Kinase Profiling: To identify the full spectrum of kinases inhibited by the compound and to assess its selectivity.

-

In Vivo Efficacy Studies: To evaluate the antitumor activity of the compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: To definitively identify the direct binding partners of the compound within the cell using techniques such as chemical proteomics.

By pursuing these avenues of investigation, the full therapeutic potential of 3-Amino-1-(6-methoxypyridin-3-yl)thiourea can be unlocked, paving the way for the development of a new generation of targeted therapies.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

- Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. (2023). Journal of Agricultural and Food Chemistry.

- Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). (2022). Semantic Scholar.

- Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. (2013). PubMed.

- Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation r

- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (2017). PubMed.

- Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. (2022). MDPI.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.

- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). MDPI.

- INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2020).

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition. (2022). TÜBİTAK Academic Journals.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.

- Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives | Request PDF. (2023).

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.

- Design, Synthesis and Biological Activities of (Thio)

- 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PMC.

- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv

- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022).

- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)

- Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and history of novel thiourea derivatives, a class of compounds with significant and expanding applications in medicinal chemistry. From their initial synthesis to their current role in the development of targeted therapeutics, this document explores the key milestones, scientific principles, and experimental methodologies that define this important area of research.

Introduction: The Thiourea Scaffold - A Privileged Structure in Medicinal Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[1] First synthesized in 1873 by Marceli Nencki, this seemingly simple molecule and its derivatives have become a cornerstone of modern medicinal chemistry.[2] The significance of the thiourea moiety lies in its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes, a critical factor in ligand-receptor interactions and bioactive site recognition.[2] This versatile scaffold is the foundation for a wide range of therapeutic agents with demonstrated antibacterial, antiviral, anticancer, and anti-inflammatory properties, among others.[1][3]

The thione-thiol tautomerism of thiourea allows for diverse chemical reactivity and biological interactions, making it a valuable building block in the synthesis of various heterocyclic compounds.[1] This chemical versatility, combined with a broad spectrum of biological activities, has established thiourea derivatives as "privileged structures" in drug discovery.[2]

Historical Milestones: From Early Discoveries to Established Therapeutics

The journey of thiourea derivatives in medicine began with early explorations into their biological activities. Some of the first notable applications were in the treatment of infectious diseases, such as the use of thioacetazone and thiocarlide against Mycobacterium tuberculosis.[2] These early discoveries underscored the potential of the thiourea scaffold in targeting microbial pathogens.

Another significant historical application of thiourea derivatives is in the management of hyperthyroidism. Compounds like propylthiouracil interfere with thyroid peroxidase, an essential enzyme in the synthesis of thyroid hormones, thereby reducing their production.[4] This established a clear mechanism of action and a defined therapeutic role for this class of compounds.

The development of the HIV protease inhibitor Ritonavir, which contains a thiourea-like moiety, marked a pivotal moment in antiviral therapy and highlighted the potential of these derivatives in combating viral infections.[2] More recently, boceprevir, a protease inhibitor for hepatitis C virus, further solidified the role of urea and thiourea derivatives as potent antiviral agents.[2]

Modern Drug Discovery Strategies for Novel Thiourea Derivatives

The discovery of new thiourea derivatives has evolved from serendipitous findings to a more rational, target-driven process. Modern drug discovery leverages a combination of computational and experimental techniques to design and identify novel compounds with enhanced potency and selectivity.

Computational Design and Molecular Docking

Computational methods, particularly molecular docking, have become indispensable in the rational design of novel thiourea derivatives.[5] These techniques allow researchers to predict the binding affinity and interaction modes of virtual compounds with specific biological targets, such as enzymes or receptors.[6] By simulating these interactions, scientists can prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby saving significant time and resources.[7] Molecular docking studies have been instrumental in identifying thiourea derivatives as inhibitors of various enzymes implicated in cancer and infectious diseases.[6]

Synthetic Methodologies

The synthesis of thiourea derivatives is typically achieved through straightforward and efficient chemical reactions. A common method involves the condensation of an isothiocyanate with a primary or secondary amine.[8][9] The isothiocyanate can be generated in situ from an acid chloride and ammonium thiocyanate, providing a versatile route to a wide array of derivatives.[8][10] This synthetic accessibility allows for the creation of large libraries of compounds for high-throughput screening.

The general workflow for the synthesis of novel thiourea derivatives often follows a logical progression from initial design to final product.

Caption: A generalized workflow for the discovery of novel thiourea derivatives.

High-Throughput Screening

High-throughput screening (HTS) enables the rapid evaluation of large libraries of thiourea derivatives against specific biological targets.[6] This automated process allows for the identification of "hits"—compounds that exhibit a desired biological activity. Subsequent "hit-to-lead" optimization involves modifying the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties.[6]

Mechanisms of Action and Structure-Activity Relationships

Thiourea derivatives exert their biological effects through a variety of mechanisms, often involving the inhibition of key enzymes or the disruption of cellular signaling pathways.[6] Their ability to act as hydrogen bond donors and acceptors facilitates their interaction with the active sites of enzymes.[2]

Enzyme Inhibition

A primary mechanism of action for many thiourea derivatives is enzyme inhibition.[6] For example, they have been shown to inhibit kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for cancer cell growth and proliferation.[6][11] They can also inhibit other enzymes like topoisomerase-II, sirtuins, and various microbial enzymes.[6] The inhibitory kinetic studies of some derivatives have shown them to be uncompetitive inhibitors of their target enzymes.[12]

The inhibition of key signaling pathways is a common mechanism for the anticancer activity of thiourea derivatives.

Caption: Inhibition of the MAPK/ERK signaling pathway by a thiourea derivative.

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a thiourea derivative influences its biological activity.[13] These studies have revealed several key trends:

-

Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic rings attached to the thiourea core significantly impacts activity. Electron-withdrawing groups, such as halogens or nitro groups, on these rings can enhance antibacterial and anticancer activity.[12][13]

-

Lipophilicity: Increasing the lipophilicity (hydrophobicity) of the molecule, often by adding groups like bromine or methoxy, can improve its ability to cross cell membranes and enhance its biological effect.[13]

-

Linker Groups: The type of linker between two thiourea moieties in bis-thiourea compounds can dramatically affect cytotoxicity.[6]

Table 1: Structure-Activity Relationship of Selected Anticancer Thiourea Derivatives

| Compound | Substituents | Target Cell Lines | IC50 (µM) | Reference |

| Compound 7 | N¹,N³-disubstituted-thiosemicarbazone | HCT116, HepG2, MCF-7 | 1.11, 1.74, 7.0 | [11] |

| Compound 4c | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480, SW620, K562 | 9.0, 1.5, 6.3 | [6] |

| Compound 34 | bis-benzo[d][2][3]dioxol-5-yl thiourea with thiourea linker | HepG2, HCT116, MCF-7 | 6.7, 3.2, 12.4 | [6] |

| Compound 36 | bis-benzo[d][2][3]dioxol-5-yl thiourea with para-phenylene linker | HepG2, HCT116, MCF-7 | 2.4, 1.5, 4.5 | [6] |

Therapeutic Applications of Novel Thiourea Derivatives

The broad biological activity of thiourea derivatives has led to their investigation in numerous therapeutic areas.[1][14]

Anticancer Agents

Thiourea derivatives have shown significant promise as anticancer agents, with many compounds exhibiting potent cytotoxic effects against various cancer cell lines.[1][6][11] Their mechanisms of action are diverse and can involve the inhibition of signaling pathways crucial for tumor growth, the induction of apoptosis (programmed cell death), and the targeting of specific enzymes overexpressed in cancer cells.[6][11] Some derivatives have demonstrated greater cytotoxic effects than established chemotherapy drugs like doxorubicin in certain cell lines.[11]

Antimicrobial Agents

The development of antibiotic resistance is a major global health concern, and thiourea derivatives represent a promising class of novel antimicrobial agents.[3][13] They have demonstrated activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanism for some of these compounds involves disrupting the integrity of the bacterial cell wall.[3]

Antiviral Agents

Thiourea derivatives have a history of use as antiviral agents, with activity reported against various viruses, including influenza and HIV.[2][15][16] More recent studies have identified novel thiourea derivatives with potent activity against the hepatitis B virus (HBV) by inhibiting its replication.[17]

Experimental Protocols

General Synthesis of N-Aryl-N'-Benzoylthiourea Derivatives

This protocol describes a common method for synthesizing N-acyl thiourea derivatives.[8][10]

Materials:

-

Appropriate benzoyl chloride

-

Ammonium thiocyanate

-

Appropriate primary amine

-

Anhydrous acetone

Procedure:

-

Dissolve ammonium thiocyanate (0.01 mol) in anhydrous acetone (5 mL).

-

To this solution, add a solution of the benzoyl chloride (0.01 mol) in anhydrous acetone (15 mL) to generate the isothiocyanate in situ.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature.

-

Add a solution of the primary amine (0.01 mol) in acetone (2 mL) to the mixture.

-

Reflux the mixture for an additional 1-2 hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-N'-benzoylthiourea derivative.

-

Characterize the final product using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry.[8][18]

A schematic representation of the synthesis of N-acyl thiourea derivatives.

Caption: A workflow for the synthesis of N-acyl thiourea derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the anticancer activity of newly synthesized thiourea derivatives.

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Thiourea derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the thiourea derivatives in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

Thiourea derivatives have a rich history in medicinal chemistry and continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, diverse biological activities, and amenability to structural modification make them an attractive scaffold for drug development. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The integration of advanced computational methods, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of thiourea-based drugs to address unmet medical needs in oncology, infectious diseases, and beyond.

References

-

Riccardo, R., Giada, M., Andrea, C., Antimo, G., & Emidio, C. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(8), 1275-1297. [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). Molecules, 26(15), 4506. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). Molecules, 28(7), 3208. [Link]

-

Abbas, S. Y., El-Sharief, M. A. M., Abdel-Fattah, M. A. A., & El-Gazzar, A. B. A. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(2), 10. [Link]

-

Thiourea. (n.d.). In Wikipedia. Retrieved January 26, 2026. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 023. [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Antibiotics, 12(5), 807. [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Xu, K., Ying, L., Ying, T., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2024). Molecules, 29(14), 3328. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Antibiotics, 12(5), 807. [Link]

-

New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2022). Molecules, 27(19), 6691. [Link]

-

Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience, 14(3), 1-15. [Link]

-

Tilley, J. W., Levitan, P., & Kramer, M. J. (1979). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 22(8), 1009-1010. [Link]

-

Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025). ResearchGate. [Link]

-

Xu, K., Ying, L., Ying, T., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. [Link]

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education, 24(2), 1-8. [Link]

-

Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... (2022). ResearchGate. [Link]

-

A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (2012). The Journal of Organic Chemistry, 77(17), 7537-7541. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2021). Molecules, 26(16), 4933. [Link]

-

New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus. (2017). Chemical Biology & Drug Design, 90(4), 533-543. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). Antibiotics, 12(5), 807. [Link]

-

Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(3), 481-485. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

- 15. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Aminopyridinyl Thiourea Synthesis

Welcome to the technical support center for the synthesis of aminopyridinyl thioureas. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during this synthesis, ensuring the efficiency and success of your experiments.

Introduction to Aminopyridinyl Thiourea Synthesis

The synthesis of N-aryl/alkyl-N'-(aminopyridinyl)thioureas is a fundamental reaction in medicinal chemistry, yielding compounds with a wide range of biological activities.[1][2] The most common and direct method for this synthesis is the nucleophilic addition of an aminopyridine to an appropriate isothiocyanate.

While seemingly straightforward, this reaction is often plagued by challenges related to the inherent reactivity of the aminopyridine starting material and the stability of the intermediates and final products. This guide will provide a detailed exploration of these challenges and offer practical, field-tested solutions.

Core Reaction Mechanism

The fundamental reaction involves the lone pair of electrons on the nitrogen atom of the aminopyridine's amino group attacking the electrophilic carbon atom of the isothiocyanate. This is followed by proton transfer to the nitrogen of the isothiocyanate, resulting in the formation of the thiourea product.

Caption: General reaction mechanism for aminopyridinyl thiourea synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of aminopyridinyl thioureas.

Problem 1: Low or No Product Yield

Question: My reaction is very slow or is not proceeding to completion, resulting in a low yield of the desired aminopyridinyl thiourea. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this synthesis are a frequent issue, often stemming from the reduced nucleophilicity of the aminopyridine's amino group. The electron-withdrawing nature of the pyridine ring can deactivate the amino group, making it a less effective nucleophile.

Troubleshooting Steps:

-

Assess Starting Material Purity:

-

Aminopyridine: Ensure the aminopyridine is pure and free from any acidic impurities that could protonate the amino group, rendering it non-nucleophilic.

-

Isothiocyanate: Verify the purity of the isothiocyanate. Isothiocyanates can degrade over time, especially if exposed to moisture.

-

-

Optimize Reaction Temperature:

-

Many reactions of this type proceed at room temperature. However, if the reaction is sluggish, gentle heating (40-60 °C) can increase the reaction rate.

-

Caution: Excessive heat can promote side reactions. Monitor the reaction closely by Thin Layer Chromatography (TLC).

-

-

Solvent Selection:

-

The choice of solvent can significantly impact the reaction rate.[3] Aprotic solvents are generally preferred.

-

Recommended Solvents: Acetone, acetonitrile, and dichloromethane (DCM) are commonly used and often give good results.

-

Polarity Considerations: While a more polar solvent can help to solubilize the starting materials, highly polar protic solvents (e.g., ethanol, methanol) can solvate the aminopyridine, potentially hindering its nucleophilic attack.[4]

-

-

Consider Catalysis:

-

Base Catalysis: The addition of a non-nucleophilic base can deprotonate the aminopyridine, increasing its nucleophilicity.

-

Recommended Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) at catalytic amounts (0.1 equivalents) are often effective.

-

Caution: Stronger bases or nucleophilic bases can lead to unwanted side reactions.

-

-

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature to 60 °C | Balances reaction rate with minimizing side reactions. |

| Solvent | Aprotic (Acetone, Acetonitrile, DCM) | Minimizes solvation of the nucleophile. |

| Catalyst | Catalytic TEA or DIPEA (optional) | Increases the nucleophilicity of the aminopyridine. |

Problem 2: Presence of Significant Side Products

Question: My TLC and NMR analysis show multiple spots/peaks in addition to my desired product. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in aminopyridinyl thiourea synthesis. Understanding the potential side reactions is key to mitigating them.

Caption: Overview of desired reaction and potential side reactions.

Common Side Products and Their Prevention:

-

Isothiocyanate Dimerization:

-

Cause: Some isothiocyanates, particularly 2-pyridyl isothiocyanate, are prone to dimerization, especially upon heating.[5]

-

Prevention:

-

Use fresh isothiocyanate.

-

Avoid excessive heating of the reaction mixture.

-

Add the isothiocyanate slowly to the solution of aminopyridine to maintain a low concentration of free isothiocyanate.

-

-

-

Guanidine Formation:

-

Cause: The newly formed thiourea can react with another molecule of aminopyridine, especially under harsh conditions, to form a guanidine derivative.[6]

-

Prevention:

-

Use a stoichiometric amount of the aminopyridine or a slight excess of the isothiocyanate (1.0-1.1 equivalents).

-

Avoid high reaction temperatures and prolonged reaction times.

-

Monitor the reaction by TLC and stop it once the starting aminopyridine is consumed.

-

-

-

Unreacted Starting Materials:

-

Cause: Incomplete reaction due to the factors discussed in "Problem 1".

-

Prevention: Follow the optimization strategies for improving yield.

-

Problem 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of my aminopyridinyl thiourea. What are the best methods for purification?

Answer:

The polarity and potential for hydrogen bonding in aminopyridinyl thioureas can make purification challenging. Recrystallization is often the most effective method.

Recommended Purification Protocol: Recrystallization

-

Solvent Selection:

-

The ideal solvent system will fully dissolve the crude product at an elevated temperature but result in low solubility at room temperature or below.

-

Good Starting Points: Ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/water are often effective.[7]

-

-

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If the solution is colored, and the product is known to be colorless, you can consider adding a very small amount of activated charcoal and hot filtering. Caution: Activated charcoal can sometimes adsorb the product, leading to lower recovery.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

-

Once at room temperature, place the flask in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Alternative Purification: Column Chromatography

-

If recrystallization is ineffective, column chromatography can be used.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. The optimal solvent system will depend on the specific polarity of your compound and should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. The thiourea product is typically more polar than the starting materials and will have a lower Rf value.

Q2: What are the key spectroscopic signatures to confirm the formation of my aminopyridinyl thiourea?

A2:

-

¹H NMR: Look for the appearance of two new broad singlets in the downfield region (typically between δ 8.0 and 11.0 ppm) corresponding to the two N-H protons of the thiourea moiety. The integration of these peaks should correspond to one proton each.

-

¹³C NMR: The most characteristic signal is the thiocarbonyl carbon (C=S), which typically appears in the range of δ 175-185 ppm.

-

FT-IR: Look for N-H stretching vibrations in the range of 3100-3400 cm⁻¹ and a strong C=S stretching band around 1300-1400 cm⁻¹.

Q3: Can I use a pre-synthesized isothiocyanate, or should I prepare it in situ?

A3: Commercially available isothiocyanates are generally preferred for convenience and purity. However, if the desired isothiocyanate is not available, it can be synthesized from the corresponding amine using reagents like thiophosgene or carbon disulfide.[9] Be aware that these reagents are toxic and should be handled with appropriate safety precautions.

Q4: What is the impact of the aminopyridine isomer (2-, 3-, or 4-aminopyridine) on the reaction?

A4: The position of the amino group on the pyridine ring affects its nucleophilicity. 2- and 4-aminopyridines are generally more nucleophilic than 3-aminopyridine due to resonance effects. This can influence the reaction rate, with 3-aminopyridine potentially requiring more forcing conditions (e.g., heating or catalysis) to react efficiently.[5]

Q5: My final product is an oil, not a solid. How can I purify it?

A5: If your product is an oil, recrystallization will not be possible. In this case, column chromatography is the primary method of purification. If the oil is still impure after chromatography, you may need to consider converting it to a solid salt (e.g., by reacting with HCl) for purification and then neutralizing it back to the free base.

References

-

Gao, M., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 13630-13642. Available from: [Link]

-

Linton, B. R., et al. (2000). Carbamoyl Isothiocyanates Are Ideal Starting Materials for the Synthesis of Multisubstituted Guanidines. The Journal of Organic Chemistry, 65(5), 1566–1568. Available from: [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25. Available from: [Link]

-

Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 1-(5-choropyridin-2-yl)-3-Phenylthiourea (HCPPT). Available from: [Link]

- Koch, K. R., et al. (2005). Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea. Journal of Molecular Structure, 738(1-3), 89-96.

- Al-Zaydi, K. M., et al. (2022). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules, 27(24), 8931.

- Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.

- Pospíšil, J., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity.

- Cerecetto, H., et al. (2005). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 80(1), 105-110.

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(44), 14254–14255.

- Friščić, T., & Steed, J. W. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1645–1662.

- Pathak, S. K., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 17351.

-

ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Thiourea. PubChem Compound Database. Retrieved from [Link]

- Elkamhawy, A., et al. (2017). Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. Bioorganic & Medicinal Chemistry Letters, 27(23), 5194-5200.

-

ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

- Ghiurau, M., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3169.

-

Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

-

Reddit. (2021). How does the solvent affect reaction rate?. Retrieved from [Link]

- University of Technology. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(3), 17-27.

- ResearchGate. (n.d.). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan.

- Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(18), 7149-7157.

- Baranov, M. S., et al. (2016). Solvent Polarity Effect on Nonradiative Decay Rate of Thioflavin T. The Journal of Physical Chemistry A, 120(29), 5879–5887.

- Pospíšil, J., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity.

-

R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles. Retrieved from [Link]

- Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(6), 3987-4013.

- ResearchGate. (n.d.).

- ResearchGate. (2020).

- Perold, Z., et al. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmacy & Pharmaceutical Sciences, 17(2), 190-206.

- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5227.

- Defense Technical Information Center. (1970).

- Sun, X., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines [mdpi.com]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. chemrxiv.org [chemrxiv.org]

avoiding side products in 3-Amino-1-(6-methoxypyridin-3-yl)thiourea reactions

Welcome to the technical support resource for 3-Amino-1-(6-methoxypyridin-3-yl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-tested insights to help you anticipate and overcome common challenges, thereby improving your reaction outcomes, yield, and purity. We will move beyond simple procedural lists to explore the underlying chemical principles governing the reactivity of this molecule, empowering you to troubleshoot effectively and innovate in your work.

Core Concepts: Understanding the Reactivity Profile

3-Amino-1-(6-methoxypyridin-3-yl)thiourea is a multi-functional molecule with several reactive sites. A clear understanding of its electronic and structural features is paramount to controlling its reactivity.

-

Aminoguanidine Moiety: The NH-NH2 group is highly nucleophilic and prone to reactions with electrophiles, particularly carbonyl compounds. This moiety is the cornerstone of its utility in constructing heterocyclic systems like triazines.[1][2]

-

Thiourea Linkage: The thiocarbonyl group (C=S) can act as a nucleophile (via its tautomeric thiol form) or an electrophile. It is the key participant in cyclization reactions, such as the formation of thiazoles.[3] Thioureas are also known to be thermally sensitive and can decompose under harsh heating.[4][5]

-

6-Methoxypyridine Ring: The pyridine nitrogen is a basic site and can undergo non-productive protonation or N-alkylation under certain conditions. The methoxy group is an electron-donating group, which can influence the overall electron density of the aromatic system.

Our strategy for avoiding side products will revolve around selectively engaging the desired reactive site while pacifying the others through careful control of reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during reactions involving 3-Amino-1-(6-methoxypyridin-3-yl)thiourea.

Problem 1: Reaction yields a complex mixture with multiple spots on TLC/peaks in LC-MS.

This is the most frequent issue, often stemming from a lack of control over the molecule's multiple reactive pathways.

Possible Cause A: Intramolecular Cyclization

The terminal amino group of the aminoguanidine moiety can attack the thiocarbonyl carbon, especially at elevated temperatures or under basic conditions, leading to the formation of undesired cyclic byproducts like aminothiadiazoles.

Underlying Chemistry: This is an intramolecular nucleophilic attack. The reaction is kinetically controlled and accelerated by heat, which provides the activation energy to overcome the conformational barrier for cyclization.

Solutions:

-

Temperature Control: Maintain the lowest possible temperature required for the primary reaction to proceed. For reactions that are sluggish at room temperature, consider incremental heating (e.g., 40°C, 50°C) rather than refluxing.

-

pH Management: Avoid strongly basic conditions if possible. If a base is required for the primary transformation, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) and add it slowly at low temperatures.

-

Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, DMF) which are less likely to facilitate the proton transfers that can catalyze cyclization.

Possible Cause B: Reaction with Carbonyl-Containing Impurities

The aminoguanidine functional group is exceptionally reactive towards aldehydes and ketones, including trace impurities in solvents (e.g., acetone) or starting materials. This leads to the formation of highly stable 3-amino-1,2,4-triazine derivatives, which are often difficult to separate from the desired product.[1][2]

Underlying Chemistry: This is a condensation reaction, forming a hydrazone intermediate which rapidly cyclizes to the aromatic triazine.[1] This side reaction can be surprisingly efficient even with catalytic amounts of carbonyl contaminants.

Solutions:

-

Solvent Purity: Use high-purity, anhydrous solvents from freshly opened bottles or reputable purification systems. Avoid using acetone for washing glassware.

-

Reagent Purity: Ensure all starting materials, especially electrophilic partners, are free from carbonyl-containing degradation products.

-

Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of reagents or solvents that might generate aldehyde impurities.

Problem 2: Formation of a Symmetrical Dimer or Bis-Adduct.

You observe a significant byproduct with approximately double the mass of the expected product.

Possible Cause: Reaction with a Dimeric Starting Material or Self-Condensation

If the electrophilic partner has two reactive sites, or if the thiourea itself can react with another molecule of itself under the reaction conditions, dimerization can occur. For instance, reaction with phosgene or a di-haloalkane could lead to such products.

Solutions:

-

High Dilution: Running the reaction at a lower concentration (e.g., <0.1 M) favors intramolecular reactions (if desired) or simple bimolecular reactions over higher-order reactions like dimerization.

-

Slow Addition: If reacting with a highly reactive bifunctional electrophile, add it slowly via a syringe pump to a solution of the thiourea. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of one thiourea molecule reacting with both ends.

Problem 3: Product Degrades During Work-up or Purification.

The reaction appears clean by in-process controls (TLC/LC-MS), but the isolated yield is low after aqueous work-up or column chromatography.

Possible Cause: Instability on Silica Gel

Standard silica gel is acidic (pH ≈ 4-5) and can cause the degradation of acid-sensitive compounds. Thioureas and molecules with basic pyridine rings can interact strongly or decompose on the silica surface.

Solutions:

-

Neutralized Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine (~0.5-1%).

-

Alternative Stationary Phases: Consider using neutral alumina or C18-functionalized silica (reverse-phase chromatography).

-

Non-Chromatographic Purification: If the product is crystalline, prioritize purification by recrystallization. Precipitation by adding an anti-solvent to a solution of the crude product is also a viable, milder alternative.

-

Aqueous Work-up: Avoid strongly acidic washes. If an acid wash is necessary to remove basic impurities, use a weak, dilute acid (e.g., 1% citric acid) and minimize contact time.

Frequently Asked Questions (FAQs)

-

Q1: What are the ideal storage conditions for 3-Amino-1-(6-methoxypyridin-3-yl)thiourea?

-

A1: It should be stored in a cool, dark, dry place under an inert atmosphere. The aminoguanidine moiety can be sensitive to air and moisture over time. Storing it in a desiccator or glovebox at ≤4°C is recommended for long-term stability.

-

-

Q2: My reaction with an α-haloketone to form a 2-aminothiazole is not working well. What is the likely cause?

-